N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

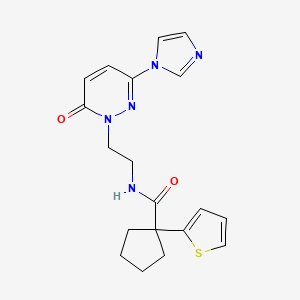

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic organic compound featuring a unique heterocyclic architecture. Its structure comprises:

- A pyridazinone core (6-oxopyridazin) linked to an imidazole moiety via a three-atom chain.

- A thiophene-substituted cyclopentanecarboxamide group attached to the ethyl spacer.

Properties

IUPAC Name |

N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c25-17-6-5-16(23-11-9-20-14-23)22-24(17)12-10-21-18(26)19(7-1-2-8-19)15-4-3-13-27-15/h3-6,9,11,13-14H,1-2,7-8,10,12H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBPSKVTFLTFNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₂S |

| Molecular Weight | 358.43 g/mol |

| CAS Number | 1396784-02-3 |

| Structural Features | Imidazole, pyridazine, thiophene rings |

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential in several therapeutic areas:

-

Anticancer Activity :

- Compounds containing imidazole and pyridazine rings have been noted for their anticancer properties. For instance, derivatives similar in structure have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and prostate cancer models .

- The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

-

Antimicrobial Properties :

- The presence of the imidazole ring suggests potential antimicrobial activity. Studies have indicated that similar compounds exhibit effective inhibition against bacterial strains, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

- Anti-inflammatory Effects :

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in enzyme active sites, thereby inhibiting their activity.

- Interaction with Nucleic Acids : The pyridazine component may interact with DNA or RNA structures, influencing gene expression and cellular proliferation.

- Receptor Modulation : The thiophene ring can engage with various receptors involved in inflammatory responses or cell signaling pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds, providing insights into their biological activities:

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent . It has been investigated for its efficacy in treating various types of cancer, either as a standalone treatment or in combination with other therapies. The unique structural features of the compound, including the imidazole and pyridazine rings, contribute to its biological activity, making it a candidate for further development in oncology .

Case Study: In Vitro Anticancer Activity

In vitro studies have demonstrated that derivatives of similar compounds exhibit significant inhibitory effects on human cancer cell lines, including pancreatic cancer (Panc-1), breast cancer (MCF-7), and colon cancer (HT-29). For instance, certain derivatives showed mean GI50 values comparable to established chemotherapeutics like doxorubicin, indicating promising anticancer activity .

Anti-inflammatory Applications

Beyond its anticancer properties, this compound has been explored for its anti-inflammatory effects. The presence of the thiophene group in its structure suggests that it may modulate inflammatory pathways, potentially offering benefits in treating inflammatory diseases. The anti-inflammatory properties of related compounds have been documented, indicating a promising avenue for research.

Ongoing research is essential to fully understand the potential applications of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide. Future studies should focus on:

- Detailed Mechanistic Studies: Elucidating the precise mechanisms by which this compound interacts with cellular targets.

- In Vivo Studies: Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of the compound.

- Combination Therapies: Exploring the efficacy of this compound in combination with other anticancer agents to enhance therapeutic outcomes.

Chemical Reactions Analysis

Cyclocondensation Reactions

The pyridazinone and imidazole rings are susceptible to cyclocondensation with electrophilic reagents. For example:

-

Thiophene Participation :

The thiophene moiety may undergo electrophilic substitution (e.g., bromination or sulfonation) under acidic conditions, modifying the electronic profile of the compound.

Nucleophilic Substitution at the Pyridazinone Ring

The 6-oxopyridazin-1(6H)-yl group is reactive toward nucleophiles due to its electron-deficient carbonyl and adjacent nitrogen atoms:

-

Aminolysis :

Reaction with amines (e.g., hydrazines) could yield hydrazide derivatives, as seen in pyridazinone analogs ( , Scheme 1). -

Thiol Exchange :

Thiol-containing reagents (e.g., thiourea) may replace the oxo group, forming thione derivatives.

Functionalization of the Imidazole Ring

The 1H-imidazol-1-yl group participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

-

Arylation :

Liebeskind-Srogl cross-coupling using arylboronic acids and palladium catalysts can functionalize the imidazole’s C2 position ( , Scheme 20). -

Metal Coordination :

The imidazole nitrogen can act as a ligand for transition metals (e.g., Cu²⁺ or Zn²⁺), forming complexes with potential catalytic or medicinal applications.

Carboxamide Reactivity

The cyclopentanecarboxamide group undergoes hydrolysis and condensation:

-

Hydrolysis :

Acidic or basic conditions may cleave the amide bond, yielding cyclopentanecarboxylic acid and the corresponding amine. -

Schiff Base Formation :

Reaction with aldehydes/ketones under dehydrating conditions could form imine derivatives.

Oxidation and Reduction Pathways

-

Pyridazinone Reduction :

Catalytic hydrogenation (H₂/Pd-C) may reduce the pyridazinone’s carbonyl to a hydroxyl group. -

Thiophene Oxidation :

Oxidizing agents (e.g., H₂O₂) could convert the thiophene ring to a sulfone, altering solubility and electronic properties.

Synthetic Routes to the Compound

While direct synthesis protocols are not documented, analogous compounds suggest a multi-step approach:

-

Cyclopentanecarboxamide Synthesis :

-

Coupling of 1-(thiophen-2-yl)cyclopentanecarboxylic acid with ethylenediamine derivatives.

-

-

Imidazole-Pyridazinone Assembly :

Challenges and Research Gaps

-

Regioselectivity : Functionalizing the pyridazinone ring without disrupting the imidazole or thiophene requires precise conditions.

-

Stability : The compound may degrade under strong acidic/basic conditions due to its polyheterocyclic nature.

-

Biological Reactivity : While not explored here, the imidazole and thiophene groups suggest potential enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s pyridazinone-imidazole core differs significantly from the tetrahydroimidazopyridine scaffolds in 2d and 1l.

Substituent Effects :

- The thiophene group in the target compound may improve lipid solubility compared to the 4-nitrophenyl groups in 2d and 1l, which are electron-withdrawing and polar.

- The cyclopentanecarboxamide moiety could offer stronger hydrogen-bonding capacity than the ester groups in 2d and 1l, influencing pharmacokinetic properties.

Synthetic Efficiency : The moderate yields of 2d (55%) and 1l (51%) suggest challenges in synthesizing complex heterocycles, a hurdle that may also apply to the target compound .

Research Findings and Implications

Spectroscopic Trends: Compounds 2d and 1l exhibit distinct NMR shifts for nitro (δ ~8.2 ppm in 1H NMR) and cyano groups (IR ~2220 cm⁻¹), whereas the target compound’s thiophene and amide groups would likely show signals at δ ~7.0–7.5 ppm (thiophene aromatic protons) and IR ~1650 cm⁻¹ (amide C=O stretch) .

Thermal Stability: Higher melting points in 1l (243–245°C) compared to 2d (215–217°C) may correlate with the phenethyl group’s bulkiness, enhancing crystal packing. The target compound’s melting point is unreported but could be influenced by its rigid pyridazinone core.

Functional Group Impact :

- The amide in the target compound may improve metabolic stability over the ester groups in 2d and 1l, which are prone to hydrolysis.

Q & A

Q. What are the recommended synthetic strategies for this compound, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of heterocyclic intermediates (e.g., pyridazinone or imidazole derivatives). For example:

Coupling Reactions : Use palladium or copper catalysts for cross-coupling thiophene or imidazole moieties (common in similar compounds) .

Amide Bond Formation : Activate the carboxamide group using reagents like EDC/HOBt or DCC, followed by reaction with ethylenediamine derivatives .

Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for intermediate stability and reaction efficiency .

Key Intermediates :

- Thiophene-cyclopentanecarboxamide core.

- 3-(1H-imidazol-1-yl)-6-oxopyridazine fragment.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the thiophene (δ 6.8–7.5 ppm), imidazole (δ 7.5–8.5 ppm), and pyridazinone (δ 2.5–3.5 ppm for CH₂ groups) .

- ¹³C NMR : Confirm carbonyl groups (δ 165–175 ppm) and aromatic carbons .

- Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error .

- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and pyridazinone N-H bends (~3300 cm⁻¹) .

Q. What preliminary biological assays are appropriate for evaluating its activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or proteases (common targets for imidazole- and pyridazinone-containing compounds) using fluorescence-based assays .

- Antimicrobial Testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (similar to thiadiazole derivatives) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Methodological Answer :

- Catalyst Screening : Compare Pd(OAc)₂ vs. CuI for coupling efficiency (e.g., Pd catalysts often give higher yields for aryl couplings) .

- Solvent Optimization : Test DMF vs. acetonitrile for intermediate solubility and side-product suppression .

- Temperature Control : Reflux conditions (80–100°C) for amide bond formation vs. room temperature for sensitive intermediates .

Example Data :

| Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pd(OAc)₂ | DMF | 72 | 98% |

| CuI | MeCN | 58 | 90% |

Q. How can contradictory results in biological activity studies be resolved?

- Methodological Answer :

- Orthogonal Assays : Confirm enzyme inhibition via both fluorescence and radiometric assays to rule out assay-specific artifacts .

- Purity Verification : Re-test compounds after HPLC purification to exclude impurities causing false positives/negatives .

- Structural Analog Testing : Compare activity with derivatives lacking the imidazole or thiophene group to identify critical pharmacophores .

Q. What experimental approaches assess the compound’s stability under varying conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions .

- HPLC Monitoring : Track degradation products over time (e.g., hydrolysis of the amide bond or pyridazinone ring opening) .

- Mass Spectrometry : Identify degradation fragments to infer instability hotspots (e.g., imidazole-thiophene linkage) .

Data Contradiction Analysis

- Case Study : Discrepancies in enzyme inhibition IC₅₀ values across labs.

- Root Cause : Variations in assay buffer pH affecting compound solubility.

- Resolution : Standardize buffer conditions (e.g., pH 7.4 PBS with 0.01% Tween-80) and pre-dissolve compound in DMSO (<1% final) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.